molecular formula C20H28N8O2 B10915121 1-methyl-N,N'-bis[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-bis[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10915121
M. Wt: 412.5 g/mol
InChI Key: MJFKKOBKQGNRCQ-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with a mouthful of a name! Let’s break it down:

    Molecular Formula: CHNO

    IUPAC Name: 1-methyl-N,N’-bis[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide

This compound belongs to the class of pyrazole derivatives and contains both amide and carboxamide functional groups. Its intricate structure suggests potential interesting properties and applications.

Chemical Reactions Analysis

1-methyl-N,N’-bis[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide likely undergoes several chemical reactions:

    Oxidation/Reduction: Depending on the substituents, it could be oxidized or reduced.

    Substitution Reactions: The amide and carboxamide groups may participate in substitution reactions.

    Common Reagents: Reagents like acids, bases, and oxidizing agents may be involved.

    Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Researchers explore this compound in various fields:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemistry: Studying its reactivity and interactions with other molecules.

    Biology: Exploring its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industry: Considering applications in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its biological effects.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness within the pyrazole family. Similar compounds might include other pyrazole derivatives with amide or carboxamide functionalities.

Properties

Molecular Formula

C20H28N8O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-methyl-3-N,5-N-bis(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H28N8O2/c1-11(2)27-13(5)8-17(24-27)21-19(29)15-10-16(26(7)23-15)20(30)22-18-9-14(6)28(25-18)12(3)4/h8-12H,1-7H3,(H,21,24,29)(H,22,25,30)

InChI Key

MJFKKOBKQGNRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NN2C)C(=O)NC3=NN(C(=C3)C)C(C)C

Origin of Product

United States

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